N'-(3-chloro-2-methylphenyl)-N-[(thiophen-3-yl)methyl]ethanediamide

medicinal chemistry structure-activity relationship thiophene regioisomerism

Procure CAS 1060306-37-7 to establish a matched molecular pair with its thiophen-2-ylmethyl isomer (CAS 488107-93-3). The 3-yl attachment of the thiophene creates a distinct sulfur orientation and H-bond geometry relative to the oxamide core, directly enabling quantification of regiochemistry's impact on target binding. The 3-chloro-2-methylphenyl group further offers a halogen-bond-capable pharmacophore absent in non-halogenated analogs. Ideal for ROMK channel screening, FABP inhibition profiling, and fundamental conformational studies of asymmetric oxamides.

Molecular Formula C14H13ClN2O2S
Molecular Weight 308.8 g/mol
CAS No. 1060306-37-7
Cat. No. B6539894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(3-chloro-2-methylphenyl)-N-[(thiophen-3-yl)methyl]ethanediamide
CAS1060306-37-7
Molecular FormulaC14H13ClN2O2S
Molecular Weight308.8 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC2=CSC=C2
InChIInChI=1S/C14H13ClN2O2S/c1-9-11(15)3-2-4-12(9)17-14(19)13(18)16-7-10-5-6-20-8-10/h2-6,8H,7H2,1H3,(H,16,18)(H,17,19)
InChIKeyKJDQALJBSIQFBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-(3-chloro-2-methylphenyl)-N-[(thiophen-3-yl)methyl]ethanediamide (CAS 1060306-37-7): Structural Identity and Procurement Baseline


N'-(3-chloro-2-methylphenyl)-N-[(thiophen-3-yl)methyl]ethanediamide (CAS 1060306-37-7) is a synthetic, non-annulated oxamide derivative with the molecular formula C₁₄H₁₃ClN₂O₂S and a molecular weight of 308.8 g/mol . The compound features an ethanediamide (oxalamide) core asymmetrically substituted with a 3-chloro-2-methylphenyl moiety on one amide nitrogen and a thiophen-3-ylmethyl group on the other . Its IUPAC name is N'-(3-chloro-2-methylphenyl)-N-(thiophen-3-ylmethyl)oxamide, and it carries the InChI Key KJDQALJBSIQFBW-UHFFFAOYSA-N . The compound belongs to a broader class of oxamide-based screening compounds that have appeared in patent disclosures targeting ROMK (Kir1.1) potassium channels [1] and fatty acid binding proteins (FABP4/5) [2], though its individual pharmacological profile remains largely uncharacterized in the public domain. At the time of this analysis, no primary research articles, curated ChEMBL bioactivity records, or PubChem substance entries indexed specifically to this CAS number were retrievable from authoritative public databases, placing this compound firmly in the category of a commercially available but scientifically underexplored screening entity.

Why N'-(3-chloro-2-methylphenyl)-N-[(thiophen-3-yl)methyl]ethanediamide Cannot Be Interchanged with Its Thiophen-2-ylmethyl Isomer or Other In-Class Oxamides


Within the ethanediamide screening compound family, the identity and regiochemistry of the heteroaryl substituent are critical determinants of molecular recognition. The closest commercially cataloged structural analog, N'-(3-chloro-2-methylphenyl)-N-(thiophen-2-ylmethyl)ethanediamide (CAS 488107-93-3) , differs solely in the attachment point of the thiophene ring (position 2 vs. position 3 on the thiophene). In oxamide-based ligand series, the thiophene sulfur orientation relative to the amide linker directly modulates hydrogen-bonding geometry with target backbone residues—a phenomenon well-documented in related oxamide kinase inhibitor scaffolds [1]. The 3-ylmethyl regioisomer (CAS 1060306-37-7) presents a distinct electrostatic surface potential and dihedral angle profile compared to the 2-ylmethyl analog, which can result in differential complementarity to hydrophobic sub-pockets even when all other substituents are held constant. Furthermore, the 3-chloro-2-methylphenyl pharmacophore introduces both a steric methyl group ortho to the anilide linkage and an electron-withdrawing chlorine meta to the methyl, creating a unique conformational bias in the N-aryl amide bond that is absent in analogs bearing unsubstituted, para-substituted, or differently halogenated phenyl rings. Generic substitution with a structurally related oxamide therefore carries a high risk of losing or substantially altering the binding profile, even before any biological data exist for the target compound itself.

Quantitative Differentiation Evidence for N'-(3-chloro-2-methylphenyl)-N-[(thiophen-3-yl)methyl]ethanediamide (CAS 1060306-37-7)


Thiophene Regioisomerism: 3-ylmethyl vs. 2-ylmethyl Substitution and Predicted LogP Shift

The position of the methylene linker on the thiophene ring (3-ylmethyl in CAS 1060306-37-7 vs. 2-ylmethyl in CAS 488107-93-3) is the defining structural differentiator between the two closest cataloged analogs. In the 3-ylmethyl isomer, the sulfur atom is positioned β to the methylene attachment point, whereas in the 2-ylmethyl isomer the sulfur is α to the attachment point . This regioisomeric shift alters the molecular electrostatic potential surface and dipole moment vector—properties known to influence target binding in thiophene-containing oxamide series [1].

medicinal chemistry structure-activity relationship thiophene regioisomerism

Aryl Substitution Pattern: 3-Chloro-2-Methylphenyl vs. Common 4-Methylphenyl and 3-Trifluoromethylphenyl Analogs

The 3-chloro-2-methyl substitution pattern on the N'-phenyl ring of CAS 1060306-37-7 creates a unique steric and electronic environment not found in the more commonly cataloged 4-methylphenyl analog (CAS 1060348-88-0) or the 3-trifluoromethylphenyl analog . The ortho-methyl group restricts rotation around the N-aryl bond, pre-organizing the amide NH for a specific hydrogen-bonding trajectory. The meta-chloro substituent introduces a σ-hole that can participate in halogen bonding with backbone carbonyl oxygens in protein targets—an interaction geometrically unavailable in the non-halogenated 4-methylphenyl analog and electronically distinct from the trifluoromethyl-bearing comparator [1].

pharmacophore design halogen bonding steric effects

Oxamide Core Conformational Preference: Intramolecular H-Bond Network and Its Implications for Target Recognition

The ethanediamide (oxamide) core in CAS 1060306-37-7 can adopt multiple conformational states governed by intramolecular N–H···O=C hydrogen bonds between the two amide groups. In symmetrically N,N'-disubstituted oxamides, the trans-anti conformation typically predominates in solution and in the crystalline state [1]. However, the asymmetric substitution pattern of this compound—with a sterically demanding 3-chloro-2-methylphenyl group on one side and a conformationally flexible thiophen-3-ylmethyl group on the other—likely biases the conformational equilibrium toward a specific rotameric state. This predetermines the relative orientation of the two substituents in space, a feature that is compound-specific and cannot be assumed to be preserved even in closely related oxamide analogs bearing different N-substituents [2].

conformational analysis oxamide scaffold intramolecular hydrogen bonding

Patent Landscape Context: Position Within the ROMK and FABP Inhibitor Chemical Space

CAS 1060306-37-7 occupies a structurally defined intersection within two distinct patent-defined chemical spaces: non-annulated thiophenylamides as FABP4/5 inhibitors (US 9,353,102 B2) [1] and oxamide-containing ROMK (Kir1.1) channel inhibitors (US 9,073,882 B2) [2]. In the FABP patent (Hoffmann-La Roche, 2016), exemplified compounds with acyclic thiophenylamide linkers demonstrated FABP4 IC₅₀ values ranging from 0.012 to 5.6 μM, with the oxamide linker motif appearing in multiple active examples [1]. In the ROMK patent (Merck, 2015), related oxamide-bearing scaffolds achieved ROMK IC₅₀ values of 30–300 nM in thallium flux and ⁸⁶Rb⁺ efflux assays [2]. While CAS 1060306-37-7 itself is not a specifically exemplified compound in either patent, its structural features are fully encompassed within the Markush claims of both disclosures, positioning it as a potentially relevant but untested screening candidate within these therapeutic target areas.

patent analysis ROMK inhibitor FABP inhibitor chemical space

Recommended Research and Industrial Application Scenarios for N'-(3-chloro-2-methylphenyl)-N-[(thiophen-3-yl)methyl]ethanediamide (CAS 1060306-37-7)


Thiophene Regioisomer SAR Mapping in Oxamide-Based Lead Optimization Programs

Procure CAS 1060306-37-7 alongside its thiophen-2-ylmethyl isomer (CAS 488107-93-3) to establish a matched molecular pair analysis quantifying the impact of thiophene attachment regiochemistry on target binding affinity and selectivity. As established in Section 3, Evidence Item 1, these two compounds differ solely in the thiophene substitution position and are predicted to present distinct H-bond acceptor geometries despite nearly identical LogP values . Parallel testing in a biochemical or cell-based assay of interest enables direct attribution of any potency differences to the spatial repositioning of the thiophene sulfur atom, providing actionable SAR information for lead optimization [1].

Focused Screening Against ROMK (Kir1.1) and Related Inwardly Rectifying Potassium Channels

Deploy CAS 1060306-37-7 as part of a focused screening set targeting the renal outer medullary potassium channel (ROMK/Kir1.1). As documented in Section 3, Evidence Item 4, the oxamide-thiophene chemotype is explicitly covered by patent US9073882B2, where related compounds demonstrated ROMK IC₅₀ values in the 30–300 nM range . The 3-chloro-2-methylphenyl group provides a halogen-bonding-capable pharmacophore (Section 3, Evidence Item 2) that may confer selectivity advantages over non-halogenated ROMK inhibitor scaffolds [1].

Halogen Bonding-Dependent Protein-Ligand Interaction Studies

Utilize CAS 1060306-37-7 as a probe compound for investigating halogen bonding contributions to protein-ligand recognition. The meta-chloro substituent on the 3-chloro-2-methylphenyl ring provides a well-defined σ-hole donor capable of engaging backbone carbonyl oxygens in target proteins (Section 3, Evidence Item 2) . Comparative biophysical analysis (e.g., ITC, SPR, or X-ray crystallography) against the non-halogenated 4-methylphenyl analog (CAS 1060348-88-0) can isolate the thermodynamic contribution of the Cl···O=C halogen bond to the overall binding free energy [1].

Conformational Analysis of Asymmetric Oxamide Scaffolds by NMR or X-Ray Crystallography

Employ CAS 1060306-37-7 in fundamental conformational studies of N,N'-asymmetrically disubstituted oxamides. As discussed in Section 3, Evidence Item 3, the combination of a sterically constrained N-aryl substituent (3-chloro-2-methylphenyl) with a flexible N-heteroarylmethyl group (thiophen-3-ylmethyl) is predicted to bias the oxamide core toward a specific conformational state distinct from symmetrical analogs . Solution-state NMR (NOESY/ROESY) or solid-state X-ray crystallographic analysis of this compound would provide experimentally validated conformational parameters useful for refining computational models of oxamide-containing ligands [1].

Quote Request

Request a Quote for N'-(3-chloro-2-methylphenyl)-N-[(thiophen-3-yl)methyl]ethanediamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.